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Benzofuran, 3,5-dimethyl-

Cat. No.: B12988056
CAS No.: 10410-35-2
M. Wt: 146.19 g/mol
InChI Key: KUXQCQUICXOOFT-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Heterocyclic Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds due to their extensive biological and pharmacological properties. wisdomlib.orgmdpi.com These compounds are integral to medicinal chemistry, with research demonstrating activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant effects. wisdomlib.orgnih.govnih.gov The versatility of the benzofuran nucleus makes it a valuable scaffold for the development of new therapeutic agents. numberanalytics.comnih.gov

The significance of these derivatives extends to their presence in numerous natural products, particularly within the Moraceae plant family and in furocoumarins. nih.gov Their structural framework is also found in established pharmaceuticals. For instance, Amiodarone is used for treating ventricular arrhythmias, and Bufuralol acts as a nonselective β-adrenoceptor antagonist. mdpi.com The wide distribution of these compounds in nature and their proven therapeutic applications underscore their importance in drug discovery and development. mdpi.combenthamdirect.com Beyond pharmaceuticals, benzofuran derivatives are utilized in the synthesis of polymers, dyes, and in the agricultural industry. nih.govacs.org

The specific compound, Benzofuran, 3,5-dimethyl- , serves as a building block in synthetic chemistry. guidechem.com Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. mendeley.com

Table 1: Properties of Benzofuran, 3,5-dimethyl-

Property Value
CAS Number 10410-35-2 guidechem.com
Molecular Formula C₁₀H₁₀O guidechem.com

Historical Context of Benzofuran Synthesis and Discovery

The study of benzofurans dates back to the 19th century. The first synthesis of the parent benzofuran ring was achieved by Perkin in 1870. nih.govacs.orgjocpr.com This initial discovery laid the groundwork for over a century of research into the synthesis and application of its derivatives. numberanalytics.comacs.org Early work also includes the isolation of furan (B31954) itself from pinewood by Limpricht. jocpr.com

Over the decades, numerous methods for constructing the benzofuran core have been developed. wisdomlib.orgacs.org Traditional methods have been refined and new, more efficient synthetic routes have been established, driven by the increasing demand for these compounds in various scientific fields. nih.gov The evolution of synthetic strategies reflects the advancements in organic chemistry, particularly in the area of catalysis. acs.org

Overview of Research Trajectories for Substituted Benzofurans

Current research on substituted benzofurans is largely focused on the development of novel and efficient synthetic methodologies and the exploration of their therapeutic potential. nih.gov A significant trend is the use of transition-metal catalysis to construct the benzofuran nucleus, with catalysts based on copper, palladium, nickel, and rhodium being extensively studied. acs.orgmdpi.com These catalytic strategies often allow for the synthesis of highly substituted and complex benzofuran derivatives with high yields and selectivity. acs.orgmdpi.com

Research is also directed towards creating specific derivatives, such as Benzofuran, 3,5-dimethyl- , and its related structures for targeted applications. For example, derivatives like (3,5-dimethylbenzofuran-2-yl) (phenyl) methanone (B1245722) have been synthesized and characterized. cancerresgroup.us The synthesis of various substituted benzofurans allows for the fine-tuning of their electronic and steric properties, which is crucial for developing new drugs and materials. researchgate.net The ever-increasing utility of benzofuran derivatives as pharmaceutical agents continues to persuade chemists to devise innovative and facile methodological approaches to assemble the biologically potent benzofuran nucleus. nih.gov

Table 2: Timeline of Key Benzofuran Synthesis Developments

Year Development Researcher/Group
1870 First synthesis of the benzofuran ring. nih.govacs.orgjocpr.com Perkin
2021 O–H/C–H coupling reaction by intramolecular dehydrogenation using a copper catalyst. nih.gov Ai et al.
2021 One-pot strategy yielding amino-substituted benzofurans using a copper catalyst. nih.govacs.org Ma et al.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B12988056 Benzofuran, 3,5-dimethyl- CAS No. 10410-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10410-35-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,5-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3

InChI Key

KUXQCQUICXOOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dimethylbenzofuran and Its Analogs

Strategies for Benzofuran (B130515) Core Construction Applicable to Dimethylbenzofurans

The construction of the benzofuran core for compounds like 3,5-dimethylbenzofuran can be achieved through various bond-forming strategies. These strategies often involve intramolecular cyclization reactions, which are efficient in creating the fused ring system. The specific bond being formed during the cyclization step defines the particular synthetic route.

Intramolecular cyclization is a powerful strategy for synthesizing benzofurans. This approach involves a precursor molecule that already contains most of the atoms needed for the final benzofuran structure, and the final ring is closed through the formation of a single bond. The choice of which bond to form in the final step leads to several distinct synthetic methodologies.

One approach to constructing the benzofuran ring is through the formation of the C7a–O bond. This typically involves the cyclization of a 1-(2-haloaryl)ketone. While this method is less common, it provides a viable route to the benzofuran core. acs.org For instance, a one-pot process has been developed that starts from simple 1-aryl or 1-alkylketones. This process involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by a metal-mediated O-arylation to form the C7a–O bond and complete the benzofuran ring. acs.org This strategy has been successfully applied to the synthesis of various substituted benzofurans.

Starting MaterialCatalyst/ReagentsBond FormedProduct Type
1-ArylketonesIron(III) triflimide, N-halosuccinimides, Copper catalystC7a–OSubstituted benzofurans
1-(2-haloaryl)ketonesMetal catalystC7a–OSubstituted benzofurans

The formation of the O–C2 bond is a very common and widely used strategy for the synthesis of benzofurans. This approach often starts with an o-alkenylphenol, which undergoes cyclization to form the dihydrobenzofuran ring, followed by oxidation to the benzofuran. Palladium-catalyzed methods are frequently employed for this transformation. For example, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of benzofurans through a tandem Heck reaction and oxidative cyclization sequence. mdpi.com

Starting MaterialCatalyst/ReagentsBond FormedProduct Type
o-AlkenylphenolsPalladium catalystO–C2Substituted benzofurans
2-Hydroxystyrenes, IodobenzenesPalladium catalystO–C22-Arylbenzofurans

The construction of the C2–C3 bond is another key strategy in benzofuran synthesis. This can be achieved through various methods, including those that proceed via rearrangement reactions. For instance, a method has been developed for the selective synthesis of 3-acylbenzofurans from 2-hydroxychalcone derivatives. nih.gov This process involves the rearrangement of a 2,3-dihydrobenzofuran intermediate to form the final benzofuran product with the desired C3-substituent. nih.gov

Starting MaterialKey IntermediateBond FormedProduct Type
2-Hydroxychalcone derivatives2,3-DihydrobenzofuransC2–C3 (via rearrangement)3-Acylbenzofurans

The formation of the C3–C3a bond provides another avenue for the synthesis of the benzofuran nucleus. While less common than other cyclization strategies, it offers a unique approach to constructing the heterocyclic ring. This disconnection is a key step in certain synthetic routes leading to complex benzofuran structures.

The oxidative cyclization of o-alkenylphenols is a direct and efficient method for the synthesis of benzofurans. researchgate.net This transformation can be achieved using various catalytic systems. Palladium-based catalysts are particularly effective in promoting this type of cyclization. researchgate.net For example, palladium on carbon (Pd/C) has been used to catalyze the cyclization of o-alkenylphenols to benzofurans without the need for external oxidants. researchgate.net Another approach involves the use of an iodine(III) catalyst, such as (diacetoxyiodo)benzene, in the presence of a co-oxidant like m-chloroperbenzoic acid, to afford 2-arylbenzofurans in good to excellent yields. researchgate.netorganic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes also provides a facile route to polysubstituted benzofurans. rsc.org

SubstrateCatalyst SystemKey TransformationProduct
o-AlkenylphenolsPd/CC-H oxygenationBenzofurans
2-HydroxystilbenesPhI(OAc)2, m-chloroperbenzoic acidIodine(III)-catalyzed oxidative cyclization2-Arylbenzofurans
Phenols and AlkynesCopper catalyst, O2Sequential nucleophilic addition and oxidative cyclizationPolysubstituted benzofurans

Intermolecular Cyclization Approaches

Intermolecular cyclization reactions represent a powerful and convergent strategy for the synthesis of the benzofuran core. These methods typically involve the reaction of a phenol with a suitable coupling partner that provides the atoms necessary to form the furan (B31954) ring. For the synthesis of 3,5-dimethylbenzofuran, 4-methylphenol (p-cresol) is a logical starting material to incorporate the 5-methyl group.

One notable example involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization. A green and convenient synthesis of 2-aroyl-3,5-dimethylbenzofurans has been reported in aqueous media. This reaction proceeds via the initial O-alkylation of a 2-hydroxy-4-methylacetophenone with an α-bromoketone, followed by a cyclocondensation of the resulting intermediate. While this method yields a 2-aroyl derivative, it establishes a clear pathway to the 3,5-dimethylbenzofuran core starting from a p-cresol derivative.

Starting Material 1Starting Material 2ProductYield (%)
2-Hydroxy-4-methylacetophenone2-Bromo-1-phenylethan-1-one2-Benzoyl-3,5-dimethylbenzofuranHigh
2-Hydroxy-4-methylacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-one2-(4-Chlorobenzoyl)-3,5-dimethylbenzofuranHigh

Methodologies that form the C7a–O and C3–C3a bonds in a concurrent fashion often involve a formal [4+1] cycloaddition type process. While direct examples for the synthesis of 3,5-dimethylbenzofuran via this specific bond-forming strategy are not prevalent in the literature, the conceptual framework can be applied. Such a reaction would hypothetically involve the reaction of a phenolate with a pre-formed C3 synthon that can undergo a concerted or rapid sequential process to form both bonds. The analysis of reaction mechanisms for general benzofuran syntheses suggests that this specific concurrent bond formation is less common than sequential approaches.

This mechanistic pathway involves the simultaneous formation of the bond between the phenolic oxygen and the C2 of the furan ring, and the bond between C3 of the furan ring and the aromatic C3a position. This can be envisaged in transition-metal-catalyzed reactions where a phenol and a three-carbon unit are assembled. For example, a rhodium(III)-catalyzed annulation between a salicylaldehyde and a diazo compound can be viewed in this context, although this would require subsequent modification to achieve the desired substitution pattern. A more direct, albeit hypothetical, approach for 3,5-dimethylbenzofuran would be the reaction of 4-methylphenol with a 1,2-dicarbonyl compound or its equivalent under conditions that promote a domino reaction involving initial C-alkylation at the ortho position followed by cyclization.

Benzannulation Reactions

Benzannulation reactions involve the construction of the benzene (B151609) ring of the benzofuran system. While less common for the synthesis of simple benzofurans, this strategy is valuable for constructing more complex, substituted derivatives. A domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by a Lewis acid, proceeds through propargylation, intramolecular cyclization, isomerization, and finally benzannulation to yield substituted benzofurans nih.gov.

To apply this to 3,5-dimethylbenzofuran, one could envision a strategy starting with a furan derivative that already contains the 3-methyl group. For instance, the reaction of 3-methylfuran-2,5-dicarbaldehyde with a suitable bis-ylide derived from a butane-1,4-dione could, in principle, lead to the formation of the 5-methyl-substituted benzene ring through a double Wittig reaction followed by aromatization.

Rearrangement-Based Syntheses of Benzofuran Derivatives

Rearrangement reactions provide an elegant and often powerful method for the synthesis of complex molecules from readily available precursors. In the context of benzofuran synthesis, the rearrangement of benzopyran derivatives is a notable strategy.

An interesting synthetic route to benzofuran derivatives involves the rearrangement of a benzopyran (coumarin) scaffold. This has been observed during the synthesis of coumarin derivatives intended for other applications nih.gov. The synthesis of the precursor 6-methylcoumarin can be readily achieved from p-cresol and malonic acid via a Pechmann condensation, catalyzed by zinc chloride in the presence of phosphorus oxychloride nih.gov.

This 6-methylcoumarin can then be converted to a 4-chloro derivative, which upon reaction with a nucleophile such as a piperazine derivative, can undergo an unusual rearrangement to a 5-methylbenzofuran derivative nih.gov. While the reported product is a 2-carbonyl-3-morpholinobenzofuran, this demonstrates the feasibility of the core rearrangement. To achieve 3,5-dimethylbenzofuran, a modification of this strategy would be required, potentially involving a different substitution pattern on the coumarin ring that could lead to the formation of a 3-methyl group upon rearrangement.

PrecursorReactionProduct
p-CresolPechmann Condensation6-Methylcoumarin
6-MethylcoumarinChlorination, Nucleophilic Substitution, and Rearrangement5-Methyl-3-morpholinobenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Catalytic Approaches in 3,5-Dimethylbenzofuran Synthesis and Derivatization

Transition metal catalysis has become an indispensable tool in organic synthesis, providing powerful methods for the construction of complex molecular architectures. In the context of 3,5-dimethylbenzofuran, these catalytic approaches facilitate the formation of the core benzofuran structure and allow for its further functionalization, opening avenues to novel derivatives with potential applications in medicinal chemistry and materials science.

Transition Metal Catalysis

The use of transition metals such as palladium, copper, and rhodium has revolutionized the synthesis of heterocyclic compounds. These metals, in their various catalytic forms, can mediate a range of transformations, including cross-coupling reactions and intramolecular cyclizations, which are central to the assembly of the benzofuran ring system.

Palladium catalysts are particularly prominent in the synthesis of benzofurans due to their high efficiency, functional group tolerance, and versatility in catalyzing a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the synthesis of substituted benzofurans. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the initial formation of a key alkyne intermediate which can then undergo cyclization to form the benzofuran ring.

The synthesis of 2,3-disubstituted benzofurans can be achieved in a one-pot procedure from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The initial Sonogashira coupling of the 2-iodophenol with a terminal alkyne is followed by a cyclization involving the aryl iodide to yield the desired benzofuran. nih.gov Microwave irradiation has been shown to shorten reaction times and minimize the formation of side products in these reactions. nih.gov

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
2-IodophenolPhenylacetylenePdCl2(PPh3)2, CuI, Et3N2-PhenylbenzofuranHigh researchgate.net
2-IodophenolVarious Terminal AlkynesPd/Cu2-Substituted BenzofuransGood to Excellent nih.gov

This table represents a general scheme for the Sonogashira coupling-cyclization to form benzofurans. Specific conditions for 3,5-dimethylbenzofuran were not explicitly detailed in the searched literature.

The intramolecular Heck reaction is another cornerstone of palladium-catalyzed synthesis, enabling the formation of cyclic structures through the coupling of an tethered alkene and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of dihydrobenzofurans, which can be subsequently oxidized to the corresponding benzofurans.

The synthesis of 2,3-dihydrobenzofurans can be achieved via the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov This method involves the coupling of 2-allylphenol derivatives with aryl triflates to generate a variety of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The development of reaction conditions that favor an anti-heteropalladation of the alkene is crucial for achieving high product yields. nih.gov

Starting MaterialCatalyst SystemProductDiastereomeric RatioYield (%)Reference
2-Allylphenol derivativesPd(0)/CPhos2,3-Disubstituted-2,3-dihydrobenzofuransup to >20:1Good nih.gov

This table illustrates the general application of the intramolecular Heck reaction for the synthesis of dihydrobenzofurans, which are precursors to benzofurans.

Copper catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for certain organic transformations. In benzofuran synthesis, copper-catalyzed reactions, particularly those involving cyclization of phenolic precursors, have gained significant attention.

A facile synthesis of benzofurans can be achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. elsevier.com This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization, using molecular oxygen as the oxidant. elsevier.com This method is applicable to a wide variety of phenols and alkynes, offering a regioselective route to polysubstituted benzofurans. elsevier.com

Phenol DerivativeAlkyneCatalystOxidantProductReference
Various PhenolsVarious AlkynesCopper catalystMolecular OxygenPolysubstituted Benzofurans elsevier.com

This table provides a general overview of the copper-catalyzed synthesis of benzofurans. Specific examples for 3,5-dimethylbenzofuran were not found in the provided search results.

Rhodium catalysts offer unique reactivity profiles and are particularly effective in C-H activation and functionalization reactions. In the context of benzofuran synthesis, rhodium catalysts can enable novel cyclization pathways.

The synthesis of benzofurans can be achieved through the reaction of ketones with o-difluorobenzenes in the presence of a rhodium catalyst. elsevier.com This reaction proceeds via α-arylation of the ketone followed by furan cyclization and does not require a base. elsevier.com

KetoneAryl HalideCatalyst SystemProductReference
Various Ketoneso-DifluorobenzenesRhH(PPh3)4, dppeSubstituted Benzofurans elsevier.com

This table outlines a rhodium-catalyzed approach to benzofurans. The synthesis of 3,5-dimethylbenzofuran via this specific method was not explicitly detailed in the searched literature.

Palladium-Based Catalysts

Metal-Free Catalysis

Transition-metal-free synthesis has gained significant traction as it offers pathways that avoid the cost and potential toxicity associated with metal catalysts. diva-portal.orgnih.gov These methods often rely on the use of acids, bases, or photochemical activation to promote the desired cyclization.

Lewis acids are frequently used to catalyze the synthesis of benzofurans. mdpi.com Boron trifluoride etherate (BF₃·Et₂O), for example, is a common Lewis acid used to catalyze the cyclization and subsequent substitution of intermediates in benzofuran synthesis. mdpi.com Lewis acid-catalyzed domino reactions provide an efficient route to complex benzofuran structures. For instance, the reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyl compounds, catalyzed by a Lewis acid, yields 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones. rsc.orgnih.gov

A method for synthesizing 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds involves a proposed N-bromosuccinimide (NBS)-assisted autotandem catalysis with a Lewis acid catalyst. nih.govresearchgate.net The synthesis of 2,3-diaryl-5-hydroxybenzofurans can also be achieved through a BF₃-mediated dehydrative cycloaddition of benzoquinones with stilbene oxides. researchgate.net

Lewis AcidReactantsKey TransformationReference
BF₃·Et₂OPropargyl alcohol derivativesCyclization/Substitution mdpi.com
Various(Z)-3-hexene-2,5-dione, 1,3-dicarbonylsDomino 1,2-addition/1,4-addition/elimination rsc.orgnih.gov
BF₃Benzoquinones, Stilbene oxidesDehydrative cycloaddition researchgate.net

Brønsted acids are also effective catalysts for the formation of the benzofuran nucleus. acs.orgmdpi.com They function by protonating substrates, thereby activating them for cyclization reactions. nih.gov The interaction of strong Brønsted acids with heterocyclic precursors can lead to the formation of proton adducts, which are key intermediates in the cyclization process. nih.gov The use of Brønsted acids is a central feature in many metal-free synthetic protocols for benzofurans and other heterocycles. mdpi.comnih.gov

Base-mediated reactions offer a powerful and often metal-free approach to constructing the benzofuran scaffold. nih.gov Various bases have been utilized as catalysts for these cyclizations. nih.gov For example, triethylamine has been employed as a basic catalyst in the Rap–Stoermer reaction between α-haloketones and substituted salicylaldehydes, producing benzofuran derivatives in remarkable yields. nih.gov

A facile transition-metal-free method for synthesizing benzofurans involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. nih.govresearchgate.net This approach shows a wide tolerance for different substrates, affording substituted benzofurans in moderate to good yields. researchgate.net This methodology has proven practical for the total synthesis of natural products like coumestrol. researchgate.net Cesium carbonate (Cs₂CO₃) has also been used to catalyze the synthesis of 3-amino-2-arylbenzofurans at room temperature. semanticscholar.org

BaseReactantsReaction TypeYield (%)Reference
Triethylamineα-haloketones, SalicylaldehydesRap–Stoermer reaction81-97 nih.gov
Potassium t-butoxideo-bromobenzylketonesIntramolecular cyclizationModerate to good nih.govresearchgate.net
Cesium Carbonate (Cs₂CO₃)N/AN-arylation precursor synthesisN/A semanticscholar.org

Visible-Light-Mediated Catalysis for Benzofuran Heterocycles

In the last decade, visible-light-mediated reactions have emerged as a powerful and sustainable tool for the synthesis of a variety of organic molecules, including benzofuran derivatives. osi.lv These methods often proceed under mild conditions and can offer unique reaction pathways. researchgate.net

One innovative approach involves the visible-light-promoted cyclization of 1,6-enynes and bromomalonates to achieve carbonyl and hydroxyl group-substituted benzofurans. acs.orgnih.gov Significantly, this reaction proceeds without the need for any photocatalyst, oxidant, transition metal, or additive, making it a highly atom-economic protocol. acs.orgnih.gov The reaction mechanism involves a radical-mediated pathway featuring a 5-exo-dig cyclization, nucleophilic substitution, and subsequent aromatization to yield the target benzofuran molecules. acs.orgnih.gov Other photochemical methods have also been successfully applied to the synthesis of benzofuran compounds. researchgate.net

ReactantsConditionsKey FeaturesMechanismReference
Disulfides, EnynesVisible lightHigh yields, gram-scale synthesisEnyne peroxo radical generation, 1,5-proton transfer acs.orgnih.gov
1,6-enynes, BromomalonatesVisible lightPhotocatalyst-free, oxidant-free, metal-freeRadical-mediated 5-exo-dig cyclization acs.orgnih.govresearchgate.net

These advanced methodologies underscore the continuous development of sophisticated and efficient strategies for synthesizing 3,5-dimethylbenzofuran and its structurally diverse analogs, paving the way for applications in medicinal chemistry and materials science.

Green Chemistry Principles in 3,5-Dimethylbenzofuran Synthesis

The synthesis of 3,5-dimethylbenzofuran and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in this endeavor include the development of one-pot reactions to minimize waste and improve atom economy, the use of alternative and benign reaction media like deep eutectic solvents, the implementation of solvent-free reaction conditions, and the application of energy-efficient methods such as microwave irradiation. These approaches not only contribute to a more sustainable chemical industry but also often lead to improved yields, shorter reaction times, and simplified purification procedures.

One-Pot Synthetic Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a highly efficient and green approach to chemical synthesis. For the preparation of substituted benzofurans, including analogs of 3,5-dimethylbenzofuran, several one-pot methodologies have been developed.

One notable strategy involves the palladium-catalyzed Sonogashira coupling of an appropriately substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This tandem reaction allows for the direct construction of the benzofuran ring system in a single operation. For instance, a one-pot, three-component reaction of 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been shown to be an efficient route to 2,3-disubstituted benzofurans. While a specific example for 3,5-dimethylbenzofuran is not detailed, this methodology is broadly applicable to a range of substituted phenols and alkynes, suggesting its potential for the synthesis of the target molecule from 4-methyl-2-iodophenol and propyne.

Table 1: Examples of One-Pot Syntheses of Benzofuran Analogs

Starting MaterialsCatalyst/ReagentsProduct TypeReference
2-Iodophenols, Terminal Acetylenes, Aryl IodidesPalladium catalyst, Copper co-catalyst2,3-Disubstituted Benzofurans nih.gov
Phenols, α-HaloketonesTitanium TetrachlorideSubstituted Benzofurans mdpi.com

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low cost, low toxicity, biodegradability, and high thermal stability. mdpi.com These solvents are typically formed by mixing a quaternary ammonium salt, such as choline chloride, with a hydrogen bond donor like urea, glycerol, or a carboxylic acid. The resulting mixture has a significantly lower melting point than its individual components.

The application of DESs in the synthesis of benzofuran derivatives is an active area of research. nih.gov While specific examples detailing the synthesis of 3,5-dimethylbenzofuran in DESs are limited in the readily available literature, the principles of their use in related heterocyclic synthesis are well-established. DESs can act as both the solvent and a catalyst, promoting reactions through hydrogen bonding interactions and their inherent acidity or basicity. For example, choline chloride-based DESs have been effectively used in various organic transformations, including condensation and cyclization reactions that are key steps in benzofuran synthesis. jourcc.com The synthesis of 3-aminobenzofurans has been achieved in a one-pot reaction using a copper iodide catalyst in a choline chloride-ethylene glycol deep eutectic solvent. nih.gov This demonstrates the potential of DESs to facilitate the key bond-forming reactions required for the construction of the benzofuran ring. The high polarity and hydrogen-bonding capability of DESs can stabilize charged intermediates and transition states, often leading to enhanced reaction rates and selectivities compared to conventional organic solvents.

Table 2: Common Choline Chloride-Based Deep Eutectic Solvents

Hydrogen Bond AcceptorHydrogen Bond DonorMolar Ratio
Choline ChlorideUrea1:2
Choline ChlorideGlycerol1:2
Choline ChlorideEthylene Glycol1:2
Choline ChlorideOxalic Acid1:2
Choline ChlorideLevulinic Acid1:2

Solvent-Free Reaction Conditions

Conducting chemical reactions in the absence of a solvent offers significant environmental benefits by eliminating solvent waste, reducing the risk of exposure to toxic chemicals, and simplifying product isolation. Solvent-free reactions are often facilitated by grinding, ball milling, or heating the neat reactants.

In the context of benzofuran synthesis, solvent-free conditions can be particularly advantageous for condensation reactions that form key precursors. For instance, the Claisen-Schmidt condensation, which can be a step in the synthesis of chalcones that are precursors to some benzofurans, has been successfully performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide. niscpr.res.inresearchgate.net This approach offers high yields, short reaction times, and operational simplicity.

While a direct solvent-free synthesis of 3,5-dimethylbenzofuran is not prominently reported, the principles of solvent-free synthesis are applicable to key bond-forming reactions in its synthesis. For example, the reaction of phenols with α-haloketones can, in some cases, be performed under solvent-free or neat conditions, particularly with microwave heating, to afford benzofuran derivatives. This approach minimizes waste and energy consumption, aligning with the core tenets of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The ability of microwaves to directly and efficiently heat the reaction mixture can overcome activation energy barriers more effectively, leading to rapid product formation.

Several methodologies for the microwave-assisted synthesis of benzofuran derivatives have been reported. One prominent example is the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, which can be significantly expedited using microwave irradiation. nih.govnih.gov This method, while leading to a functionalized benzofuran, highlights the utility of microwave energy in promoting the necessary ring contraction and rearrangement.

More directly relevant to the synthesis of substituted benzofurans is the microwave-assisted reaction of o-hydroxyacetophenones or salicylaldehydes with α-halo carbonyl compounds. These reactions, often performed in the presence of a base, can lead to the rapid formation of the benzofuran ring. A multicomponent protocol for the synthesis of benzofuran-2-carboxamides has been developed using microwave assistance, demonstrating the versatility of this technique for constructing complex benzofuran structures in a one-pot fashion. kcl.ac.uk The application of microwave heating to the one-pot Sonogashira coupling-cyclization of 2-iodophenols and terminal alkynes has also been shown to be highly effective, providing 2,3-disubstituted benzofurans in good to excellent yields with significantly reduced reaction times. nih.gov These examples strongly suggest that a microwave-assisted approach could be successfully applied to the synthesis of 3,5-dimethylbenzofuran from appropriate precursors, offering a rapid and efficient green synthetic route.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzofuran Analog

MethodReaction TimeYieldReference
Conventional Heating6-12 hoursModerate nih.gov
Microwave Irradiation12-15 minutesHigh nih.gov

Reactivity and Functionalization of the 3,5 Dimethylbenzofuran Core

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. mychemblog.comnrochemistry.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.org When 3,5-dimethylbenzofuran is subjected to these conditions, electrophilic attack by the Vilsmeier reagent occurs almost exclusively at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields 3,5-dimethyl-1-benzofuran-2-carbaldehyde (B179598). chemimpex.com This aldehyde is a valuable synthetic intermediate for further molecular elaboration. chemimpex.com

Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the benzofuran nucleus, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netlibretexts.orgyoutube.com This reaction also shows a strong preference for the C2 position on the 3,5-dimethylbenzofuran scaffold. The product of such a reaction, a 2-acyl-3,5-dimethylbenzofuran, is a ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further substitution, preventing polyacylation. libretexts.org The resulting ketone can serve as a precursor for various other functional groups and molecular structures.

ReactionReagentsPosition of SubstitutionProduct
Vilsmeier-Haack Formylation 1. POCl₃, DMF2. H₂OC23,5-Dimethyl-1-benzofuran-2-carbaldehyde
Friedel-Crafts Acylation RCOCl, AlCl₃C22-Acyl-3,5-dimethylbenzofuran

Nucleophilic Additions and Condensation Reactions of Functionalized Dimethylbenzofurans

The functional groups introduced via electrophilic substitution provide handles for subsequent transformations. The carbonyl group in 2-formyl and 2-acyl derivatives is a key electrophilic site for nucleophilic additions and condensation reactions, allowing for the construction of more complex molecular architectures.

Reactions of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: The aldehyde group at the C2 position is susceptible to attack by a wide range of nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form secondary alcohols.

Condensation reactions are particularly useful for forming new carbon-carbon bonds. The Erlenmeyer-Plöchl reaction, a condensation between an aldehyde and N-acetylglycine (or hippuric acid), can be applied to 3,5-dimethyl-1-benzofuran-2-carbaldehyde to form an azlactone (an oxazolone (B7731731) derivative). researchgate.net These intermediates are versatile precursors for the synthesis of α-amino acids.

Reactions of 2-Acyl-3,5-dimethylbenzofurans: Ketones such as 2-acetyl-3,5-dimethylbenzofuran can undergo similar nucleophilic additions. More importantly, they are key substrates for base-catalyzed condensation reactions like the Claisen-Schmidt condensation. researchgate.netmdpi.com In this reaction, the ketone condenses with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like NaOH or Ba(OH)₂) to form a chalcone (B49325), an α,β-unsaturated ketone. These chalcone derivatives are themselves important synthetic intermediates and are investigated for various biological activities.

Functionalized SubstrateReaction TypeReagentsProduct Type
3,5-Dimethyl-1-benzofuran-2-carbaldehydeNucleophilic Addition1. R-MgBr2. H₃O⁺Secondary Alcohol
3,5-Dimethyl-1-benzofuran-2-carbaldehydeErlenmeyer-Plöchl CondensationHippuric Acid, Ac₂O, NaOAcAzlactone
2-Acetyl-3,5-dimethylbenzofuranClaisen-Schmidt CondensationAr-CHO, NaOH/EtOHChalcone

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of reactions on the 3,5-dimethylbenzofuran core is strongly governed by the inherent electronic properties of the ring system. In electrophilic aromatic substitution, the substitution pattern is dictated by the stability of the cationic arenium ion intermediate. stackexchange.comlibretexts.org Attack at the C2 position allows for resonance stabilization of the positive charge by the lone pair of electrons on the furan (B31954) oxygen, which is a highly favorable arrangement. stackexchange.comechemi.com The methyl groups at C3 and C5 are electron-donating activators, further increasing the nucleophilicity of the ring system. libretexts.orgyoutube.com The C3 position is blocked, leaving C2 as the most electronically favored and sterically accessible site for electrophilic attack on the furan portion of the molecule.

Stereoselectivity: Stereoselectivity becomes a consideration when new chiral centers are formed during the functionalization of 3,5-dimethylbenzofuran derivatives. For instance, the reduction of a 2-acyl-3,5-dimethylbenzofuran (a prochiral ketone) using chiral reducing agents could lead to the formation of a chiral secondary alcohol with a preference for one enantiomer over the other. Similarly, nucleophilic addition to the carbonyl group of 3,5-dimethyl-1-benzofuran-2-carbaldehyde can create a new stereocenter. While specific studies on stereoselective derivatization of this particular compound are not prevalent, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are broadly applicable to these functionalized intermediates to control the stereochemical outcome of reactions. researchgate.net

Formation of Complex Organic Molecules from Dimethylbenzofuran Intermediates

The 3,5-dimethylbenzofuran scaffold and its functionalized derivatives serve as valuable building blocks in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. chemimpex.com The versatility of the benzofuran core allows it to be incorporated into larger, polycyclic, or highly substituted structures.

For example, 3,5-dimethyl-1-benzofuran-2-carbaldehyde is cited as a key intermediate in organic synthesis. chemimpex.com It can be used to build compounds for pharmaceutical development and fragrance applications. chemimpex.com Chalcones derived from 2-acetyl-3,5-dimethylbenzofuran can be further cyclized to form other heterocyclic systems like pyrimidines or pyrazoles, which are common motifs in drug discovery. The development of novel synthetic methods, such as those involving substituent migration or transition metal-catalyzed reactions, continues to expand the possibilities for creating highly complex and fully substituted benzofuran-containing molecules from simpler precursors. researchgate.netrsc.orgnih.gov

Mechanistic Insights into Biological Activities of 3,5 Dimethylbenzofuran Analogs in Vitro & in Silico Studies

Structure-Activity Relationship (SAR) Studies of Substituted Benzofurans

The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the core structure. SAR studies provide valuable insights into the structural requirements for eliciting specific biological responses.

The substitution pattern on the benzofuran ring significantly influences the biological activity of its derivatives. For instance, in the context of anticancer activity, the presence of a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with notable cytotoxic effects against certain leukemia cell lines. nih.govmdpi.com This highlights the importance of the substituent at the C-3 position in modulating biological outcomes.

Furthermore, studies on various benzofuran derivatives have indicated that the nature of the substituent at the C-5 position also plays a critical role. While specific data on a simple methyl group at C-5 in conjunction with a C-3 methyl group is limited, research on related structures suggests that this position is a key site for modification to alter activity. For example, in a series of 5-methyl-3-morpholinobenzofuran-2-yl methanones, the presence of the 5-methyl group was a feature of compounds exhibiting acetylcholinesterase inhibitory activity. mdpi.com

In general, SAR studies on benzofuran derivatives have revealed that:

Position C-2: Often a site for introducing larger substituents to modulate activity.

Position C-3: Substitution at this position, including with methyl groups, can be critical for certain biological activities. nih.govmdpi.com

Position C-5: This position is frequently substituted to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com

The combined presence of methyl groups at both the 3 and 5 positions, as in 3,5-dimethylbenzofuran, likely contributes to a specific lipophilic and steric profile that dictates its interaction with various enzymes and receptors. However, detailed SAR studies focusing specifically on the 3,5-dimethyl substitution pattern are not extensively documented in the reviewed literature.

In Vitro Inhibition Studies of Enzyme Targets

In vitro enzymatic assays are fundamental in elucidating the mechanisms of action of bioactive compounds. For 3,5-dimethylbenzofuran and its analogs, several key enzyme targets have been investigated.

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. Several benzofuran derivatives have been investigated as AChE inhibitors. mdpi.comnih.gov A study on a series of (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) derivatives revealed moderate AChE inhibitory activity. mdpi.com Notably, the compound with a 5-methyl substituent exhibited activity, suggesting that methylation at this position is compatible with binding to the enzyme's active site.

While this provides a clue regarding the C-5 methyl group, the specific contribution of a methyl group at the C-3 position in a 3,5-dimethylated system requires further investigation. The general structure of the active compounds from this study is presented below.

CompoundSubstituent at C-5Other SubstituentsAChE Inhibition (IC50, µmol/L)
A4Methyl3-morpholino, 2-(4-(p-tolyl)piperazin-1-yl)carbonyl11 ± 0.2

This data indicates that a methyl group at the 5-position is part of a molecular framework that can inhibit AChE.

Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibition of FTase is a target for anticancer drug development. wikipedia.orgrsc.orgnih.gov Benzofuran-based derivatives have been explored as potential FTase inhibitors. nih.gov While direct experimental data on 3,5-dimethylbenzofuran is not available, the benzofuran scaffold itself is recognized as a viable starting point for designing such inhibitors. The general principle involves creating molecules that can fit into the active site of the FTase enzyme and interfere with its function.

Estrogen receptors (ERs) are important targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. Benzofuran derivatives have been investigated for their ability to modulate ER activity. nih.govnih.gov For instance, 3-acyl-5-hydroxybenzofurans have been synthesized and shown to exhibit antiproliferative activity against human breast cancer cells, with their mechanism of action linked to interaction with the estrogen receptor alpha (ERα). nih.gov Quantum Mechanics Polarized Ligand Docking (QPLD) studies have been employed to understand the binding interactions between these compounds and ERα. nih.gov Although these compounds possess an acyl group at position 3 and a hydroxyl group at position 5, this research highlights the potential for substituents at these positions to influence estrogen receptor binding. The specific impact of two methyl groups at these positions would require dedicated studies.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article focusing solely on the chemical compound “Benzofuran, 3,5-dimethyl-” within the specific mechanistic framework you provided. Research detailing the in vitro and in silico biological activities of 3,5-dimethylbenzofuran, specifically concerning Human Peptide Deformylase Inhibition, Tubulin Polymerization Inhibition, Carbonic Anhydrase Inhibition, specific Kinase Inhibition (GSK-3β, mTOR, Pim-1, Src Kinase, CDK2), Lysine Specific Demethylase 1 (LSD1) Inhibition, and its role in anti-inflammatory mechanisms such as cytokine inhibition and the TLR2 signaling pathway, is not present in the accessible scientific domain.

While the broader class of benzofuran derivatives has been investigated for a variety of biological activities, this information cannot be accurately extrapolated to the specific 3,5-dimethyl substituted analog as per your strict instructions. Scientific integrity demands that the article be based on direct evidence for the named compound.

Therefore, at this time, it is not possible to provide the detailed, informative, and scientifically accurate article you requested while adhering to the strict content inclusions and focusing solely on "Benzofuran, 3,5-dimethyl-". Further research would need to be conducted and published on this specific compound to fulfill your request.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of action of biologically active compounds at a molecular level. For analogs of 3,5-dimethylbenzofuran, these in silico methods are instrumental in predicting and explaining their interactions with biological targets, as well as forecasting their pharmacokinetic profiles. By simulating molecular behaviors and properties, researchers can prioritize promising candidates for further experimental validation, thereby accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. researchgate.netnih.gov This method helps in understanding the binding mode, affinity, and intermolecular interactions that stabilize the ligand-receptor complex.

Research on various benzofuran derivatives has utilized molecular docking to elucidate their potential as therapeutic agents. For instance, in studies investigating antibacterial activity, substituted benzofurans were docked against target proteins like DNA gyrase (PDB ID: 1aj6). researchgate.net These simulations revealed that certain derivatives could achieve strong binding affinities, with docking scores ranging from -6.9 to -10.4 kcal/mol, which in some cases surpassed those of standard drugs like celecoxib. researchgate.net

In the context of anticancer research, benzofuran-1,2,3-triazole hybrids have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer (PDB ID: 4HJO). nih.govnih.gov Molecular docking studies for these analogs predicted significant binding energies, indicating a high likelihood of stable interactions within the receptor's active site. nih.govnih.gov The simulations identified crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues, which are essential for their inhibitory potential. nih.gov

Table 1: Representative Molecular Docking Scores for Benzofuran Analogs Against Biological Targets

Compound Class Target Protein (PDB ID) Docking Score Range (kcal/mol) Potential Activity
Substituted Benzofurans Antibacterial Target (1aj6) -6.9 to -10.4 Antibacterial

This table is generated based on data from studies on benzofuran derivatives. researchgate.netnih.gov

Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule that govern its reactivity and interactions. These quantum mechanical calculations can determine a molecule's three-dimensional geometry, electron distribution, and orbital energies. researchgate.net

For benzofuran analogs, DFT studies have been employed to analyze their electronic properties and to correlate these features with their biological activity. researchgate.net Calculations are typically performed to optimize the ground state geometry and to compute various molecular descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and more reactive.

Table 2: Key Parameters Obtained from Electronic Structure Calculations for Benzofuran Analogs

Parameter Significance in Drug Design
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps charge distributions, identifying sites for electrophilic and nucleophilic attack.

This table outlines common parameters evaluated through electronic structure calculations for organic molecules. researchgate.netnih.gov

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to forecast a molecule's behavior in the body. fiveable.med-nb.info Poor ADMET properties are a primary reason for the failure of drug candidates in clinical trials. mdpi.com

In silico tools and web servers like SwissADME and pkCSM are frequently used to predict the ADMET properties of novel compounds, including benzofuran derivatives. researchgate.netmdpi.com These predictions are guided by established principles such as Lipinski's "Rule of Five," which outlines the physicochemical properties a compound should possess to be a likely orally active drug. mdpi.comnih.gov

The primary goal of these studies is to assess properties related to absorption (e.g., gastrointestinal absorption, bioavailability), distribution (e.g., plasma protein binding), metabolism (e.g., interaction with cytochrome P450 enzymes), and excretion. fiveable.me By evaluating these parameters early, researchers can identify and filter out compounds with unfavorable pharmacokinetic profiles or guide structural modifications to improve their drug-like characteristics. fiveable.menih.gov

This table summarizes key ADMET and drug-likeness parameters based on established guidelines used in computational drug discovery. mdpi.comnih.gov

Advanced Analytical Methods for Detection and Quantification of 3,5 Dimethylbenzofuran

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For 3,5-dimethylbenzofuran, both gas and liquid chromatography techniques offer high resolution and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the selective and sensitive detection of 3,5-dimethylbenzofuran, particularly in complex matrices. This technique offers significant advantages over single quadrupole GC-MS by reducing background noise and improving the signal-to-noise ratio, thereby lowering detection limits.

The principle of GC-MS/MS involves the separation of volatile compounds in the gas chromatograph, followed by their ionization and fragmentation in the mass spectrometer. In a triple quadrupole system, the first quadrupole (Q1) is used to select a specific precursor ion of the target analyte. This precursor ion is then fragmented in the collision cell (q2) through collision-induced dissociation (CID). The resulting product ions are subsequently filtered by the third quadrupole (Q3) and detected. This process of selecting a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM).

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Aromatic Compounds

ParameterValue
Gas Chromatograph
ColumnTypically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injection ModeSplitless or Pulsed Splitless for trace analysis
Carrier GasHelium or Hydrogen
Temperature ProgramOptimized for the separation of target analytes from matrix components
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)Molecular ion or a major fragment ion of 3,5-dimethylbenzofuran
Product Ion (Q3)Specific fragment ion resulting from the collision-induced dissociation of the precursor ion
Collision GasArgon or Nitrogen
Collision EnergyOptimized for maximum product ion intensity

Note: The parameters in this table are illustrative and require optimization for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of 3,5-dimethylbenzofuran. Depending on the polarity of the analyte and the complexity of the sample matrix, either reversed-phase or normal-phase HPLC can be employed.

Reversed-phase HPLC is the most common mode of liquid chromatography and is well-suited for the separation of non-polar to moderately polar compounds like 3,5-dimethylbenzofuran. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile (B52724) or methanol.

The retention of analytes in RP-HPLC is primarily governed by hydrophobic interactions between the analyte and the stationary phase. The elution strength of the mobile phase is increased by increasing the proportion of the organic solvent. For the separation of alkylated benzofurans, a gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal resolution of isomers and other related compounds. The choice of the organic modifier and the pH of the aqueous phase can be adjusted to fine-tune the selectivity of the separation.

Table 2: Typical Reversed-Phase HPLC Conditions for Aromatic Compound Separation

ParameterValue
ColumnC18 or C8 bonded silica (B1680970), typically 3-5 µm particle size
Mobile Phase AWater (often with a buffer or acid modifier like formic acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient elution
Flow Rate0.5 - 1.5 mL/min
Column TemperatureControlled, often slightly elevated to improve efficiency
DetectionUV-Vis (at a wavelength of maximum absorbance for 3,5-dimethylbenzofuran) or Mass Spectrometry (LC-MS)

Normal-phase HPLC utilizes a polar stationary phase (e.g., silica or a bonded phase with polar functional groups like cyano or amino) and a non-polar mobile phase (e.g., hexane, heptane, or mixtures with more polar solvents like isopropanol (B130326) or ethyl acetate). This technique is particularly effective for the separation of isomers of aromatic compounds.

In normal-phase chromatography, retention is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase. The elution strength of the mobile phase is increased by adding a more polar solvent. For the separation of aromatic isomers like dimethylbenzofurans, normal-phase HPLC can offer unique selectivity based on the subtle differences in the polarity and steric hindrance of the methyl groups on the benzofuran (B130515) ring.

Table 3: General Normal-Phase HPLC Parameters for Isomer Separation

ParameterValue
ColumnSilica, Cyano (CN), or Amino (NH2) bonded phase
Mobile PhaseNon-polar solvent (e.g., Hexane) with a polar modifier (e.g., Isopropanol, Ethyl Acetate)
Elution ModeIsocratic or gradient elution
Flow Rate0.5 - 2.0 mL/min
DetectionUV-Vis or Mass Spectrometry (LC-MS)

Spectroscopic Characterization (Excluding Basic Compound Identification Data)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions of the chemical bonds within the molecule.

Table 4: Predicted Characteristic Infrared Absorption Frequencies for 3,5-Dimethylbenzofuran

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HAsymmetric and Symmetric Stretching2975 - 2850
Aromatic C=CRing Stretching1620 - 1450
Furan (B31954) Ring C=CStretching~1580 and ~1480
C-O-C (ether)Asymmetric Stretching1270 - 1200
C-O-C (ether)Symmetric Stretching1070 - 1020
Aromatic C-HOut-of-plane Bending900 - 675
Methyl C-HBending~1460 and ~1375

Note: These are predicted ranges and the actual peak positions can be influenced by the specific molecular environment.

The precise pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) can provide valuable information about the substitution pattern of the benzene (B151609) ring. The analysis of these bands, in conjunction with the other characteristic absorptions, can aid in the structural confirmation of 3,5-dimethylbenzofuran.

Future Directions and Emerging Research Areas for 3,5 Dimethylbenzofuran

Exploration of Novel Synthetic Pathways

The synthesis of the benzofuran (B130515) core is a well-established area of organic chemistry, but the development of more efficient, sustainable, and versatile methods is a continuous pursuit. nih.gov For 3,5-dimethylbenzofuran, future research will likely focus on adapting cutting-edge synthetic strategies to enable rapid and diverse analogue generation.

Key emerging synthetic approaches that could be applied include:

Transition-Metal-Free Catalysis: Recent advancements have seen a shift towards base-mediated or catalyst-free intramolecular cyclization methods. nih.gov These approaches, such as the potassium tert-butoxide-catalyzed synthesis of benzofurans from o-bromobenzylvinyl ketones, offer a greener and more cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov Applying this logic to precursors of 3,5-dimethylbenzofuran could streamline its production.

Cascade or Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient synthetic strategy. nih.gov Designing a cascade sequence that starts from simple, commercially available precursors and culminates in the formation of the 3,5-dimethylbenzofuran skeleton would be a significant advancement, reducing waste and saving time. nih.gov For instance, a Lewis-acid-promoted Domino reaction could be designed to construct the core in high yields. nih.gov

Visible-Light-Mediated Catalysis: Photoredox catalysis is a powerful tool for forging complex bonds under mild conditions. nih.gov Future work could explore the use of visible light to initiate the cyclization of a suitably functionalized precursor, offering a high degree of control and functional group tolerance for creating diverse 3,5-dimethylbenzofuran derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis allows for enhanced reaction control, safety, and scalability. Developing a flow-based synthesis for 3,5-dimethylbenzofuran would be beneficial for producing the compound and its derivatives on a larger scale for extensive testing and potential commercial applications.

These innovative methods promise to not only improve the synthesis of 3,5-dimethylbenzofuran itself but also to facilitate the creation of libraries of related compounds, which is essential for detailed structure-activity relationship studies.

Advanced Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For 3,5-dimethylbenzofuran, advanced computational modeling can guide the design of new analogues with enhanced potency and selectivity for specific biological targets. nih.gov

Earlier SAR studies on the broader benzofuran class have established general principles, such as the importance of substituents at various positions for modulating activity. nih.govsemanticscholar.org For example, the introduction of halogen atoms or specific groups on the benzofuran ring has been shown to significantly influence anticancer activities. nih.gov

Future research on 3,5-dimethylbenzofuran would leverage more advanced techniques:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Unlike traditional 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of molecules. These models can generate predictive maps that highlight regions where steric, electrostatic, or hydrophobic modifications on the 3,5-dimethylbenzofuran scaffold would likely increase or decrease biological activity.

Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred binding orientation of a molecule to a biological target. ucsd.edu For 3,5-dimethylbenzofuran, this could be used to screen for potential protein targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. Subsequent molecular dynamics simulations can then model the dynamic behavior of this complex over time, providing a more accurate assessment of binding stability and affinity. ucsd.edu

The table below conceptualizes a data set that could be generated through such advanced modeling to guide the synthesis of new derivatives.

Analog of 3,5-DimethylbenzofuranModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Predicted InteractionSynthetic Priority
Parent Compound--5.8Hydrophobic-
Analog AAdd -OH at C7-7.2Hydrogen Bond with Ser-23High
Analog BAdd -Cl at C6-6.5Halogen Bond with Leu-89Medium
Analog CReplace 3-methyl with -CF3-6.1Enhanced Dipole InteractionMedium
Analog DAdd -NH2 at C4-5.5Steric Clash with Phe-91Low

This is a hypothetical table illustrating the type of data generated from advanced SAR modeling to guide synthetic efforts.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. nih.gov While the application of these tools to 3,5-dimethylbenzofuran specifically is not yet reported, their integration represents a significant future direction.

Potential applications of AI/ML in the context of 3,5-dimethylbenzofuran research include:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to 3,5-dimethylbenzofuran and its derivatives. nih.gov By analyzing vast databases of chemical reactions, these programs can identify non-obvious disconnections and suggest pathways that a human chemist might overlook.

De Novo Molecular Design: Generative AI models can design entirely new molecules based on a set of desired properties. Researchers could define specific parameters (e.g., high predicted activity against a target, favorable ADME properties) and use a generative model to propose novel derivatives of the 3,5-dimethylbenzofuran scaffold that meet these criteria. github.io

Property Prediction: ML models can be trained to predict a wide range of molecular properties, from biological activity and toxicity to physicochemical characteristics like solubility and permeability. scielo.br An accurately trained model could rapidly screen thousands of virtual 3,5-dimethylbenzofuran derivatives, prioritizing a smaller, more promising set for actual synthesis and testing, thereby saving significant resources. youtube.com

AI/ML ApplicationObjective for 3,5-Dimethylbenzofuran ResearchRequired Input DataPotential Output
Reaction PredictionOptimize and predict outcomes of novel synthetic steps.Large datasets of known chemical reactions.Predicted product structures and reaction yields.
Generative ModelingDesign new derivatives with improved biological activity.Known active molecules, desired property ranges.Novel chemical structures based on the 3,5-dimethylbenzofuran scaffold.
QSAR Model DevelopmentPredict the activity of virtual compounds before synthesis.Experimental activity data for a set of synthesized analogues.A predictive model correlating structure with activity.

Q & A

Basic: What synthetic routes are commonly used to prepare 3,5-dimethylbenzofuran, and how can reaction conditions be optimized?

3,5-Dimethylbenzofuran is typically synthesized via cyclization of substituted phenols or furan precursors. Key steps include acid-catalyzed dehydration or metal-mediated coupling reactions. For optimization:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity in alkylation steps .
  • Temperature control : Moderate heating (80–120°C) minimizes side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product .

Basic: How can spectroscopic methods (NMR, MS) confirm the structure of 3,5-dimethylbenzofuran?

  • ¹H NMR : Look for aromatic protons in the 6.8–7.5 ppm range (benzofuran ring) and methyl groups as singlets near 2.3–2.5 ppm .
  • ¹³C NMR : Aromatic carbons appear at 110–160 ppm, with methyl carbons at 20–25 ppm .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 146 (C₁₀H₁₀O) and fragments at m/z 131 (loss of CH₃) or 103 (ring cleavage) confirm the backbone .
  • Reference databases : Cross-validate with NIST Chemistry WebBook spectra .

Advanced: How do structural modifications (e.g., substituent position) alter the anti-inflammatory activity of 3,5-dimethylbenzofuran derivatives?

Derivatives with electron-donating groups (e.g., -OCH₃) at the 4-position show enhanced COX-2 inhibition. Methodological considerations:

  • In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure NO production, with IC₅₀ values compared to phenylbutazone (standard anti-inflammatory drug) .
  • Docking studies : Perform molecular modeling with COX-2 (PDB ID: 5KIR) to assess binding affinity .
  • SAR analysis : Correlate substituent electronegativity with activity; methyl groups at 3,5-positions improve membrane permeability .

Advanced: What analytical challenges arise in detecting 3,5-dimethylbenzofuran in natural product extracts, and how are they resolved?

  • Matrix interference : Co-eluting compounds (e.g., phytol or coumarans) in plant extracts obscure detection. Use HPLC-DAD/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) for separation .
  • Quantification : Employ internal standards (e.g., deuterated benzofuran analogs) to improve accuracy in GC-MS .
  • Confirmation : Compare retention times and fragmentation patterns with synthetic standards .

Advanced: How can contradictory toxicological data for benzofuran derivatives be reconciled in risk assessment?

  • Metabolic profiling : Conduct in vitro assays with liver microsomes to identify reactive metabolites (e.g., epoxides) that may explain species-specific toxicity .
  • Biomarker validation : Measure urinary 8-hydroxy-2’-deoxyguanosine (8-OHdG) as an oxidative stress marker in animal models .
  • Dose-response studies : Use OECD guidelines (e.g., Test No. 423) to establish NOAEL/LOAEL thresholds .

Advanced: What strategies improve enantiomeric resolution of chiral 3,5-dimethylbenzofuran derivatives?

  • Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) for baseline separation .
  • Synthetic asymmetry : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed ECD data .

Basic: What safety precautions are critical when handling 3,5-dimethylbenzofuran in the lab?

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point >100°C) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict the physicochemical properties of 3,5-dimethylbenzofuran?

  • Software tools : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to estimate logP, pKa, and solubility .
  • Molecular dynamics : Simulate lipid bilayer interactions in GROMACS to predict blood-brain barrier permeability .
  • QSPR models : Train algorithms on existing benzofuran datasets to forecast ADMET profiles .

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